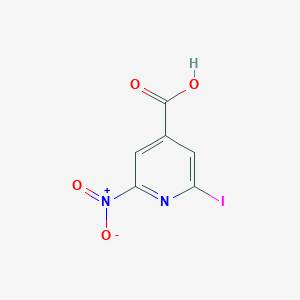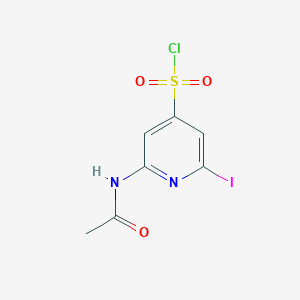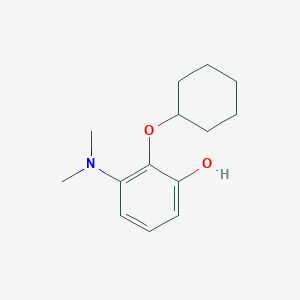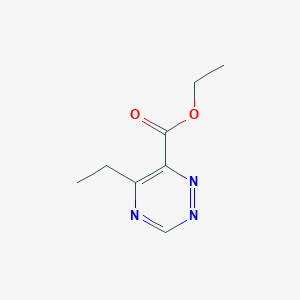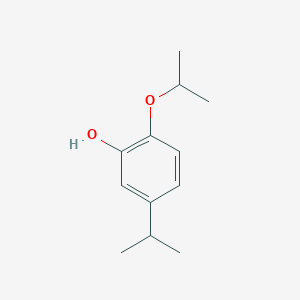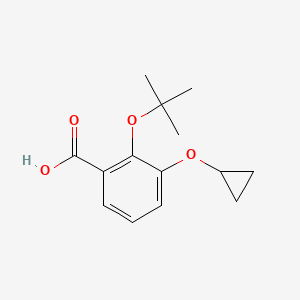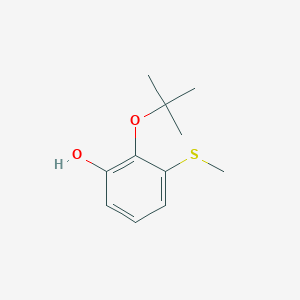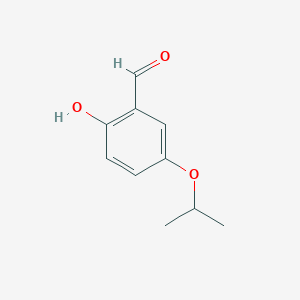
2-Hydroxy-5-isopropoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H12O3 It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and an isopropoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-isopropoxybenzaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, where phenols are converted to aldehydes using chloroform and a strong base, such as sodium hydroxide, under reflux conditions . Another method involves the alkylation of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-Hydroxy-5-isopropoxybenzoic acid.
Reduction: 2-Hydroxy-5-isopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes, fragrances, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-isopropoxybenzaldehyde involves its interaction with various molecular targets. For instance, its aldehyde group can form Schiff bases with amines, which are important in biochemical processes. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Hydroxy-5-nitrobenzaldehyde: Contains a nitro group, leading to different reactivity and applications.
2-Hydroxy-5-methylbenzaldehyde: Features a methyl group, affecting its chemical properties and uses
Uniqueness
2-Hydroxy-5-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its solubility, reactivity, and potential applications in organic synthesis and medicinal chemistry. This structural variation can lead to different biological activities and chemical behaviors compared to its analogs.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-hydroxy-5-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-9-3-4-10(12)8(5-9)6-11/h3-7,12H,1-2H3 |
InChI Key |
VONYDPMBZNNKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



